molecular formula C14H13BrO B8249792 1-(Benzyloxy)-3-bromo-5-methylbenzene CAS No. 876299-63-7

1-(Benzyloxy)-3-bromo-5-methylbenzene

Cat. No.: B8249792
CAS No.: 876299-63-7
M. Wt: 277.16 g/mol
InChI Key: QWFHNVJNLZJNBU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-methylbenzene is an organic compound featuring a benzene ring substituted with a benzyloxy group, a bromine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-methylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. For instance, starting from 4-tert-octylphenol, the compound can be synthesized via bromination followed by benzyl protection and halogen exchange reactions . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Zinc or tin in dilute mineral acid.

    Substitution: N-bromosuccinimide (NBS) for bromination, and various acids for nitration and acylation.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Amino and alkyl groups.

    Substitution: Halogenated and acylated derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of functional materials for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom instead of bromine.

    1-(Benzyloxy)-4-methylbenzene: Lacks the bromine atom, affecting its reactivity and applications.

    1-(Benzyloxy)-3-chloro-5-methylbenzene: Contains a chlorine atom instead of bromine, leading to different chemical properties.

Properties

IUPAC Name

1-bromo-3-methyl-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFHNVJNLZJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272491
Record name 1-Bromo-3-methyl-5-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876299-63-7
Record name 1-Bromo-3-methyl-5-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876299-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methyl-5-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-methylphenol [(40.7 g, 218 mmol) J. Amer. Chem. Soc., 2003, 125, 7792)], benzyl bromide (28.6 mL, 239 mmol) and potassium carbonate (90.2 g, 653 mmol) in acetone (1 L) was heated under reflux for 2 hours. The cooled reaction mixture was then acidified with 2M hydrochloric acid and the aqueous layer was extracted with ethyl acetate. The organic solution was washed with brine (×3), dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a red oil in quantitative yield.
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